Trimethyl(2-phenylethyl)germane
Description
Trimethyl(2-phenylethyl)germane (C${11}$H${16}$Ge, molecular weight: 208.84 g/mol) is an organogermanium compound featuring a germanium atom bonded to three methyl groups and a 2-phenylethyl substituent. For instance, triethyl(2-phenylethyl)germane derivatives are synthesized using Suzuki-Miyaura coupling between organogermanium boronic esters and aryl halides in the presence of Pd(PPh$3$)$4$ and K$2$CO$3$ . The 2-phenylethyl group imparts unique steric and electronic properties, making this compound valuable in catalysis and materials science.
Properties
CAS No. |
65118-98-1 |
|---|---|
Molecular Formula |
C11H18Ge |
Molecular Weight |
222.89 g/mol |
IUPAC Name |
trimethyl(2-phenylethyl)germane |
InChI |
InChI=1S/C11H18Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
XDBXOIJFBVMBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(2-phenylethyl)germane typically involves the reaction of phenylethylmagnesium bromide with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C6H5CH2CH2MgBr+Ge(CH3)3Cl→C6H5CH2CH2Ge(CH3)3+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-phenylethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted organogermanium compounds .
Scientific Research Applications
Trimethyl(2-phenylethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers
Mechanism of Action
The mechanism by which trimethyl(2-phenylethyl)germane exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Organogermanium Compounds
Structural and Electronic Effects of Substituents
The reactivity and stability of organogermanium compounds are highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Triethyl(2-(4'-nitrobiphenyl)ethyl)germane) enhance thermal stability but may reduce nucleophilicity at the Ge center .
Catalytic Cross-Coupling:
- Trimethyl(aryl)germanes (e.g., trimethyl(o-tolyl)germane) react with phenylglyoxal hydrate to form carbinol derivatives in >90% yields under cobalt catalysis .
- Trimethyl(naphthalen-1-yl)germane exhibits higher reactivity than silicon analogs (e.g., PhSiMe$_3$) due to Ge’s lower electronegativity, facilitating transmetallation steps .
Hydrogenation:
Physical and Spectroscopic Properties
NMR and mass spectrometry data highlight substituent effects:
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